molecular formula C11H10F2O2 B2368817 3-(3,3-Difluorocyclobutyl)benzoic acid CAS No. 1895392-03-6

3-(3,3-Difluorocyclobutyl)benzoic acid

Cat. No.: B2368817
CAS No.: 1895392-03-6
M. Wt: 212.196
InChI Key: SAYOFQQNOWQELP-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)benzoic acid is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluorocyclobutyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)benzoic acid typically involves the following steps:

    Formation of Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through the fluorination of cyclobutene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Benzoic Acid: The difluorocyclobutyl intermediate is then coupled with benzoic acid or its derivatives using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2, FeCl3

Major Products Formed

    Oxidation: Formation of difluorocyclobutyl ketones or carboxylic acids.

    Reduction: Formation of difluorocyclobutyl alcohols.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Difluorocyclobutyl)benzoate
  • 3,3-Difluorocyclobutyl methanol
  • 3,3-Difluorocyclobutyl acetic acid

Uniqueness

3-(3,3-Difluorocyclobutyl)benzoic acid stands out due to its unique combination of a difluorocyclobutyl group and a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,3-difluorocyclobutyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-2-1-3-8(4-7)10(14)15/h1-4,9H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYOFQQNOWQELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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